molecular formula C5H9NO2 B1312134 (S)-3-hydroxypiperidin-2-one CAS No. 74954-71-5

(S)-3-hydroxypiperidin-2-one

Cat. No. B1312134
CAS RN: 74954-71-5
M. Wt: 115.13 g/mol
InChI Key: RYKLZUPYJFFNRR-BYPYZUCNSA-N
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Description

(S)-3-hydroxypiperidin-2-one, also known as 3-hydroxy-2-piperidinone, is a naturally occurring compound found in many organisms, such as plants and mammals. It is an important intermediate in the synthesis of many compounds and has a wide range of applications in the pharmaceutical, food and chemical industries. In recent years, the compound has been studied extensively for its potential therapeutic and biochemical effects.

Scientific Research Applications

Synthesis of Natural Products

  • Privileged Scaffold in Bioactive Compounds : The 3-hydroxypiperidine moiety, a key component of (S)-3-hydroxypiperidin-2-one, is prevalent in many bioactive compounds and natural products. It serves as a privileged scaffold, indicating its significance in the synthesis of these compounds (Wijdeven, Willemsen, & Rutjes, 2010).

Enantioselective Synthesis

  • Diastereoselective Synthesis : The compound is used in diastereoselective synthesis processes, like the Cu(I)-catalyzed reductive aldol cyclization, to prepare highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005).

Biocatalysis

  • Biocatalytic Approaches : Enantioselective biocatalytic methods have been developed for the synthesis of 5-hydroxypiperidin-2-one derivatives, demonstrating the versatility of this compound in biocatalysis (Vink et al., 2003).

Site-Selective Synthesis

  • Site-Selective Difunctionalization : Efficient novel synthesis methods have been developed for 3-hydroxypiperidin-2-ones via site-selective difunctionalization, showcasing the compound's utility in advanced synthetic chemistry (Wang, Zhang, He, & Fan, 2019).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : It serves as a synthon for pharmaceutical intermediates, such as in the synthesis of ibrutinib, a drug used for lymphoma treatment. Efficient processes for its preparation have been reported, highlighting its relevance in pharmaceutical manufacturing (Ju et al., 2014).

Chemical Synthesis and Catalysis

  • Enantio- and Diastereoselective Syntheses : Studies have shown its utility in enantioselective syntheses, like the iridium-catalyzed allylic amination, for the preparation of biologically active 3-hydroxypiperidines (Hoecker et al., 2013).

Bioreductive Production

  • Bioreductive Production : The compound is used in bioreductive processes, like the NADPH-dependent reductase-catalyzed bioreduction, demonstrating its application in environmentally friendly production methods (Chen et al., 2017).

Regio- and Stereoselectivity

  • Regio- and Stereoselective Hydroxylation : The hydroxylation of N-substituted piperidin-2-ones, which includes (S)-3-hydroxypiperidin-2-one, has been achieved with high regioselectivity and enantioselectivity, further emphasizing its importance in precise chemical transformations (Chang et al., 2002).

properties

IUPAC Name

(3S)-3-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLZUPYJFFNRR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415363
Record name (S)-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-hydroxypiperidin-2-one

CAS RN

74954-71-5
Record name (S)-3-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
G Gibbs, MJ Hateley, L McLaren, M Welham, CL Willis - Tetrahedron letters, 1999 - Elsevier
An efficient synthesis of (S)- and (R)-3-hydroxypiperidin-2-ones from methyl 5-nitro-2-oxopentanoate is described. A one-pot enzyme catalysed hydrolysis of the ester and reduction of …
Number of citations: 23 www.sciencedirect.com
SR Crosby, MJ Hateley, CL Willis - Tetrahedron Letters, 2000 - Elsevier
An approach to the enantioselective synthesis of cis- and trans-3-hydroxy-5-methylpiperidin-2-ones from racemic methyl 4-methyl-5-nitro-2-oxopentanonate 8 is described via the first …
Number of citations: 14 www.sciencedirect.com
PQ Huang, G Chen, X Zheng - Journal of Heterocyclic …, 2007 - Wiley Online Library
From the known lactone (S)‐4, easily derived from L‐glutamic acid, a scalable approach to chiral building block O‐silylated 3‐hydroxypiperidin‐2‐one 3 and alkaloid 1 was achieved in …
Number of citations: 12 onlinelibrary.wiley.com
CG Feng, J Chen, JL Ye, YP Ruan, X Zheng… - Tetrahedron, 2006 - Elsevier
Starting from lactone-amide 8, easily derived from l-glutamic acid, enantioselective syntheses of (S)-tetrahydrofuran 2-carboxamide derivative 2 and a protected (S)-3-hydroxypiperidin-2…
Number of citations: 14 www.sciencedirect.com
N Alam, IS Choi, KS Song, J Hong… - Bulletin of the Korean …, 2002 - koreascience.kr
College ofPharmacy, Pusan National University, Pusan 609-735, Korea ‘Department ofBiochemistry, KyungpookNational University, Taegu 702-701, Korea'Korea Basic Science Institute…
Number of citations: 50 koreascience.kr
HL Zhang, XY Wu, J Mi, YJ Peng… - Chemistry & …, 2017 - Wiley Online Library
Using various chromatographic methods, a new piperidinone alkaloid, (3S)‐3‐{4‐[(1E)‐3‐hydroxyprop‐1‐en‐1‐yl]‐2‐methoxyphenoxy}piperidin‐2‐one (1), together with 10 known …
Number of citations: 13 onlinelibrary.wiley.com
JJ Sloggett, A Magro, FJ Verheggen, JL Hemptinne… - BioControl, 2011 - Springer
We review the chemical ecology of the ladybird beetle Harmonia axyridis from the perspective of its invasiveness and the deleterious effects it exerts in the regions it has colonised. We …
Number of citations: 78 link.springer.com
X Zheng, WF Zhu, PQ Huang - Science China Chemistry, 2010 - Springer
A concise five-step approach to indolizidinones 10 and 11, two advanced intermediates for the asymmetric synthesis of polyhydroxylated indolizidine alkaloids, has been developed by …
Number of citations: 7 link.springer.com
P Laurent, JC Braekman, D Daloze - The Chemistry of Pheromones and …, 2005 - Springer
Research on the defensive chemistry of insects during the last decade is reviewed, with special emphasis on non-volatile compounds. The isolation and structure determination of …
Number of citations: 129 link.springer.com
FC Schroeder - pharmacy.hebmu.edu.cn
With greater than 1 million described species, arthropods comprise more than 80% of all known animal species, and by some estimates make up roughly two-thirds of all extant species. …
Number of citations: 3 pharmacy.hebmu.edu.cn

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